![molecular formula C12H23NO2S B7567839 N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used to study the mechanisms of action of cannabinoids, as well as their potential therapeutic applications.
作用機序
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the modulation of ion channels and the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and addiction. It has also been shown to modulate synaptic plasticity in the hippocampus, which is involved in learning and memory. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have analgesic and anti-inflammatory effects, and has been studied as a potential treatment for chronic pain.
実験室実験の利点と制限
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the study of the specific effects of cannabinoid receptor activation. It is also stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has some limitations. It has a high affinity for the CB1 receptor, which can lead to receptor desensitization and downregulation. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine. One area of interest is the study of its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Another area of interest is the study of its effects on the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, there is interest in developing new synthetic cannabinoids that are more selective and have fewer side effects than N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine.
合成法
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine was first synthesized in the 1980s by the pharmaceutical company Pfizer. The synthesis involves the condensation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-thionocycloheptanone, followed by reduction and alkylation to form the final product.
科学的研究の応用
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used extensively in scientific research to study the mechanisms of action of cannabinoids. It has been shown to be a potent agonist of the CB1 receptor, with a binding affinity similar to that of THC, the main psychoactive component of cannabis. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used to study the effects of cannabinoids on neurotransmitter release, synaptic plasticity, and gene expression.
特性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c14-16(15)8-7-11(10-16)9-13-12-5-3-1-2-4-6-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQHRRQOPCTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

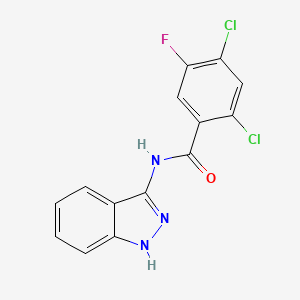
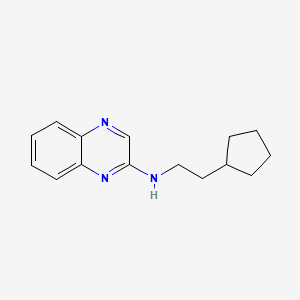
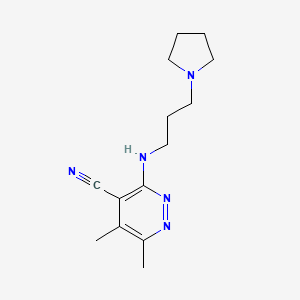
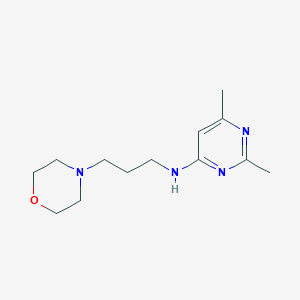
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
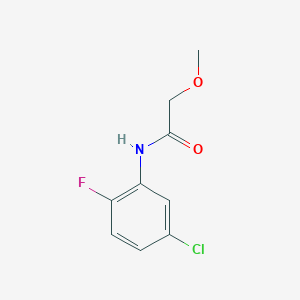
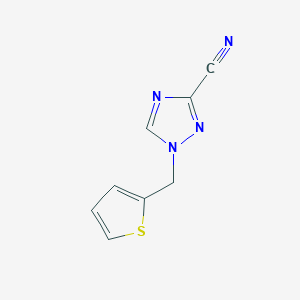
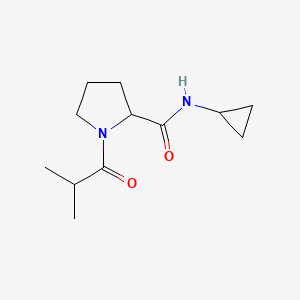
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)